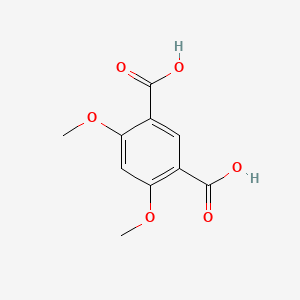

4,6-Dimethoxyisophthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKJKUWEVZTCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562239 | |

| Record name | 4,6-Dimethoxybenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7168-99-2 | |

| Record name | 4,6-Dimethoxybenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Tale of Two Isomers: A Technical Guide to 4,6-dihydroxyisophthalic acid and 4,6-dimethoxyisophthalic acid

Executive Summary

This technical guide provides an in-depth comparative analysis of 4,6-dihydroxyisophthalic acid and its methylated derivative, 4,6-dimethoxyisophthalic acid. While structurally similar, the substitution of phenolic hydroxyl groups with methoxy groups imparts profound differences in their physicochemical properties, reactivity, and applications. 4,6-dihydroxyisophthalic acid is a rigid, hydrogen-bond-donating building block, primarily utilized in the synthesis of high-performance polymers and metal-organic frameworks (MOFs). In contrast, the conversion to this compound masks the acidic phenolic protons, increasing its lipophilicity and modifying its coordination properties, making it a valuable intermediate in organic synthesis and the development of novel pharmaceuticals and specialty polymers. This guide will explore these differences from a molecular level to practical applications, providing researchers with the foundational knowledge required to select the appropriate molecule for their specific research and development needs.

Introduction: The Isophthalic Acid Framework

Isophthalic acid (benzene-1,3-dicarboxylic acid) is a cornerstone aromatic dicarboxylic acid used extensively in the production of polymers such as polyethylene terephthalate (PET).[1] The introduction of functional groups onto the benzene ring at the 4- and 6-positions creates a class of monomers with unique properties. This guide focuses on two such derivatives: 4,6-dihydroxyisophthalic acid, where hydroxyl groups are present, and this compound, where these hydroxyls are converted to methoxy ethers. This seemingly simple structural modification—the replacement of a hydrogen atom with a methyl group—initiates a cascade of changes that dictate the molecule's behavior and utility.

Part I: Molecular Structure and Physicochemical Properties

Section 1.1: Structural and Electronic Differences

The core difference between the two molecules lies in the functional groups at the C4 and C6 positions of the isophthalic acid backbone.

-

4,6-dihydroxyisophthalic acid possesses two phenolic hydroxyl (-OH) groups. These groups are acidic and are potent hydrogen bond donors and acceptors. The lone pairs on the oxygen atoms can donate electron density into the aromatic ring via resonance, activating the ring towards electrophilic substitution.

-

This compound features two methoxy (-OCH₃) groups. The methylation of the hydroxyl groups removes the acidic protons, eliminating their ability to act as hydrogen bond donors. While still activating the aromatic ring through resonance, the steric bulk of the methyl groups can influence the molecule's conformation and reactivity.

Caption: Chemical structures of the two isophthalic acid derivatives.

Section 1.2: Comparative Analysis of Physicochemical Properties

The change from a hydroxyl to a methoxy group significantly alters the bulk properties of the material. These differences are critical for predicting solubility, reactivity, and processing conditions.

| Property | 4,6-dihydroxyisophthalic acid | This compound | Rationale for Difference |

| IUPAC Name | 4,6-dihydroxybenzene-1,3-dicarboxylic acid[2] | 4,6-dimethoxybenzene-1,3-dicarboxylic acid | Reflects the change in functional groups. |

| CAS Number | 19829-74-4[2] | 7168-99-2[3] | Unique identifiers for each distinct chemical substance. |

| Molecular Formula | C₈H₆O₆[2] | C₁₀H₁₀O₆[3] | Addition of two methyl (CH₂) groups. |

| Molecular Weight | 198.13 g/mol [4] | 226.18 g/mol | Increased mass from the two additional methyl groups. |

| Appearance | White crystalline powder[5] | Solid (typically white to off-white) | Both are crystalline solids at room temperature. |

| Melting Point | 308-310 °C (decomposes)[5] | Not widely reported; expected to be lower. | Loss of intermolecular hydrogen bonding from phenolic -OH groups reduces the energy required to break the crystal lattice. |

| Solubility | Soluble in water, alcohol, and ester solvents[5] | Expected lower solubility in polar protic solvents (e.g., water) and higher solubility in organic solvents (e.g., ethers, halogenated hydrocarbons). | The -OH groups form strong hydrogen bonds with water. Replacing them with less polar -OCH₃ groups increases lipophilicity. |

| Acidity (pKa) | Phenolic pKa ~8-10 (estimated); Carboxylic pKa ~2.56 (predicted)[5] | No phenolic pKa; Carboxylic pKa expected to be slightly higher. | The electron-donating methoxy group is slightly less deactivating on the carboxylate conjugate base than the hydroxyl group. The primary difference is the loss of the acidic phenolic protons. |

| Hydrogen Bonding | Strong H-bond donor and acceptor | H-bond acceptor only | The absence of the acidic proton on the ether oxygen prevents it from acting as a hydrogen bond donor. |

Part II: Synthesis and Reactivity

Section 2.1: Synthetic Routes

The synthesis of these compounds typically starts from resorcinol derivatives or involves the interconversion of one to the other.

Synthesis of 4,6-dihydroxyisophthalic acid: A common industrial method is the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide. In this case, resorcinol (1,3-dihydroxybenzene) is treated with a base (like potassium hydroxide) and then carboxylated under high pressure and temperature with carbon dioxide.

Synthesis of this compound: This derivative is most conveniently prepared from 4,6-dihydroxyisophthalic acid via a Williamson ether synthesis . This reaction involves the deprotonation of the acidic phenolic hydroxyl groups with a suitable base, followed by nucleophilic substitution with a methylating agent.

Caption: Workflow for the synthesis of the dimethoxy derivative.

This protocol is a representative procedure based on the principles of the Williamson ether synthesis for phenolic compounds.[6]

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend 10.0 g of 4,6-dihydroxyisophthalic acid in 100 mL of a polar aprotic solvent like dimethylformamide (DMF).

-

Causality: DMF is used as it effectively dissolves the reactants and intermediates and has a high boiling point suitable for heating. A nitrogen atmosphere prevents oxidation of the phenoxide intermediates.

-

-

Deprotonation: Add 2.5 to 3.0 equivalents of a mild base, such as anhydrous potassium carbonate (K₂CO₃). Stir the mixture at room temperature for 30 minutes.

-

Causality: The base deprotonates the two phenolic hydroxyl groups, which are more acidic than the carboxylic acid protons in an aprotic solvent, forming the more nucleophilic phenoxide ions. An excess of base ensures complete deprotonation.

-

-

Methylation: Slowly add 2.2 equivalents of a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄), dropwise to the suspension.

-

Causality: Dimethyl sulfate is a potent and efficient methylating agent. The dropwise addition helps to control the exothermic reaction. The phenoxide anions act as nucleophiles, attacking the methyl group of dimethyl sulfate in an Sₙ2 reaction.

-

-

Reaction: Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating increases the reaction rate. TLC is used to track the consumption of the starting material and the formation of the product.

-

-

Quenching and Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. Acidify the aqueous solution with concentrated HCl to a pH of 1-2. The product will precipitate out of the solution.

-

Causality: Pouring into water quenches the reaction and precipitates the product, which is less water-soluble than its dihydroxy precursor. Acidification ensures that the carboxylic acid groups are fully protonated, further reducing solubility.

-

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Causality: Washing removes residual salts and DMF. Recrystallization is a standard technique to purify the solid product based on differences in solubility at different temperatures.

-

Section 2.2: Comparative Reactivity

The functional group change dictates the reactivity of both the aromatic ring and the carboxylic acid groups.

-

Acidity and Esterification: The carboxylic acid groups in both molecules can undergo standard reactions like esterification. However, the phenolic hydroxyls of the dihydroxy compound are also acidic and can be deprotonated. This can lead to side reactions or require the use of protecting groups if only the carboxylic acids are to be modified. The dimethoxy derivative, lacking these acidic protons, allows for more selective reactions at the carboxylic acid sites.

-

Electrophilic Aromatic Substitution: Both hydroxyl and methoxy groups are strongly activating, ortho-para directing groups. They donate electron density to the aromatic ring, making it more susceptible to electrophilic attack (e.g., nitration, halogenation) than unsubstituted isophthalic acid. The hydroxyl group is generally considered a slightly stronger activator than the methoxy group.[7]

-

Coordination Chemistry: As a ligand for metal ions, 4,6-dihydroxyisophthalic acid can coordinate through its carboxylate groups and potentially its hydroxyl groups, forming stable metal-organic frameworks (MOFs).[8] The dimethoxy derivative can only coordinate through its carboxylates, leading to different framework geometries and properties.

Part III: Applications and Biological Significance

The divergent properties of these two molecules lead to their use in distinct fields.

Section 3.1: Applications of 4,6-dihydroxyisophthalic acid

-

Metal-Organic Frameworks (MOFs): This is a primary application area. The rigid structure and the ability of both the carboxylate and hydroxyl groups to coordinate with metal ions make it an excellent linker for creating porous, crystalline materials. These MOFs have potential applications in gas storage, separation, and catalysis.

-

High-Performance Polymers: As a monomer, it can be incorporated into polyesters and other polymers.[5] The hydroxyl groups provide sites for further cross-linking and can enhance thermal stability and chemical resistance.

-

Corrosion Inhibition: Derivatives of 4,6-dihydroxyisophthalic acid have shown excellent performance as corrosion inhibitors for steel in acidic environments, forming a protective film on the metal surface.[9]

Section 3.2: Applications of this compound

-

Pharmaceutical and Agrochemical Synthesis: The dimethoxy derivative serves as a key intermediate in the synthesis of more complex molecules. Methoxy-substituted aromatic rings are common motifs in biologically active compounds, including herbicides and potential therapeutics. The increased lipophilicity imparted by the methoxy groups can improve membrane permeability, a crucial factor in drug design.

-

Specialty Polymers: In polymer science, using the dimethoxy version as a monomer can lead to materials with different properties compared to its dihydroxy counterpart. The absence of hydrogen bonding can result in polymers with lower melting points and increased solubility in organic solvents, which can be advantageous for processing.[10]

Section 3.3: Comparative Biological Activity

-

Antioxidant Activity: Phenolic compounds are well-known antioxidants because the hydroxyl group can donate a hydrogen atom to neutralize free radicals. 4,6-dihydroxyisophthalic acid is expected to possess antioxidant properties. This activity is lost upon methylation to this compound, as the readily donatable hydrogen is no longer present.[11]

-

General Bioactivity: Methoxy-substituted benzene derivatives are a broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[12] While specific data for this compound is limited, its structural motif suggests it could be a valuable scaffold for developing new therapeutic agents.

Part IV: Analytical Characterization

Differentiating between these two compounds is straightforward using standard spectroscopic techniques.

Section 4.1: Spectroscopic Differentiation

-

Infrared (IR) Spectroscopy:

-

4,6-dihydroxyisophthalic acid: Will show a very characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydrogen-bonded phenolic groups. It will also display a C-O stretch around 1220 cm⁻¹.[5]

-

This compound: This broad O-H band will be absent. Instead, sharp C-H stretching bands from the methyl groups will appear around 2850-2960 cm⁻¹, and a characteristic asymmetric C-O-C stretching peak for the aryl ether will be observed between 1200-1275 cm⁻¹.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a solvent like DMSO-d₆, the dihydroxy compound will show a distinct singlet for the two equivalent phenolic protons (typically >9 ppm). These signals will be absent in the dimethoxy compound. In their place, a sharp singlet integrating to six protons will appear, typically in the 3.7-4.0 ppm range, corresponding to the two equivalent methoxy groups.[13] The aromatic proton signals will also experience a slight shift.

-

¹³C NMR: The most significant difference will be the appearance of a resonance around 55-60 ppm for the methoxy carbons in the dimethoxy derivative. The chemical shift of the aromatic carbons directly attached to the oxygen (C4 and C6) will also be different between the two compounds.

-

Conclusion

The distinction between 4,6-dihydroxyisophthalic acid and this compound is a clear illustration of how minor functional group modifications can lead to major changes in molecular properties and applications. The dihydroxy compound's value lies in its rigidity and hydrogen-bonding capabilities, making it ideal for constructing robust, ordered materials like MOFs. The dimethoxy derivative, by masking the reactive hydroxyls, becomes a more versatile and lipophilic building block for the nuanced world of organic synthesis, drug discovery, and specialty polymer design. Understanding these core differences is paramount for any scientist or engineer looking to harness the unique potential of these valuable isophthalic acid derivatives.

References

-

LookChem. 4,6-dihydroxyisophthalic acid cas 19829-74-4. Available from: [Link]

-

ResearchGate. 1 H-NMR of the DIH compound. Available from: [Link]

-

Chemistry Stack Exchange. Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?. Available from: [Link]

-

ResearchGate. Synthesis of DMIH based on 4,6-dihydroxyisophthalohydrazide (DIH). Available from: [Link]

-

ACD/Labs. Methoxy groups just stick out. Available from: [Link]

-

PMC. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

ACG Publications. Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives. Available from: [Link]

-

Chemistry LibreTexts. Infrared spectra of alcohols and phenols. Available from: [Link]

-

ResearchGate. Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid. Available from: [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

-

PMC. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

DrugFuture. 4-Hydroxyisophthalic Acid. Available from: [Link]

-

PubMed. Synthesis and characterizations of 4,6-dihydroxyisophthalohydrazide derivative for mitigation corrosion inhibition of low carbon steel in acidic medium. Available from: [Link]

-

PubMed. Applications of 13C nmr in the study of biosynthetic mechanism. Available from: [Link]

-

ResearchGate. Chitosan@4,6-Dihydroxyisophthalaldehyde Microgels with Hydrazine-Induced Fluorescence for Cell Imaging Applications. Available from: [Link]

-

Reddit. Methylation of p-hydroxybenzoic acid with Me2SO4. Available from: [Link]

-

ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available from: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

-

KOREAN J. CHEM. ENG. NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Available from: [Link]

-

J. Missan Researches. Synthesis and Study the Characterization of (4,5- dihydroxy-3-((4- aminodiphenylsulfone) phenyl)diazenyl)naphthalene-2,7-disulfo. Available from: [Link]

-

ResearchGate. SYNTHESIS AND CHARACTERIZATION OF METHYL 4, 6-O-ENZYLIDENE- Α-D-GLUCOPYRANOSIDE DERIVATIVES. Available from: [Link]

-

PubMed. Strategies for discovery and validation of methylated and hydroxymethylated DNA biomarkers. Available from: [Link]

-

PubChem. 4-Hydroxyisophthalic acid. Available from: [Link]

-

Journal of Nanostructures. Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Isophthalic acid, 2,6-dimethoxyphenyl octyl ester [webbook.nist.gov]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. 4,6-Dihydroxyisophthalic acid | 19829-74-4 [sigmaaldrich.com]

- 5. China 4,6-DIHYDROXYISOPHTHALIC ACID CAS 19829-74-4 factory and manufacturers | Unilong [unilongmaterial.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. 4,6-Dihydroxyisophthalic acid - CD Bioparticles [cd-bioparticles.net]

- 9. Synthesis and characterizations of 4,6-dihydroxyisophthalohydrazide derivative for mitigation corrosion inhibition of low carbon steel in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4,6-Dimethylisophthalic Acid | C10H10O4 | CID 314208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scholarship.richmond.edu [scholarship.richmond.edu]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

pKa values of 4,6-dimethoxyisophthalic acid derivatives

An In-depth Technical Guide to the pKa Values of 4,6-Dimethoxyisophthalic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences solubility, membrane permeability, and receptor-binding interactions, making it indispensable in drug discovery and development. This guide provides a comprehensive technical overview of the pKa values of this compound and its derivatives. We will explore the theoretical underpinnings of acidity in substituted aromatic systems, detail robust experimental methodologies for pKa determination, and discuss the utility of computational chemistry for pKa prediction. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the factors governing the acidity of this important class of compounds.

Introduction: The Significance of Acidity in Isophthalic Acid Derivatives

Isophthalic acid, a 1,3-benzenedicarboxylic acid, and its derivatives serve as versatile scaffolds in medicinal chemistry and materials science.[1][2] The two carboxylic acid groups on the aromatic ring can engage in a variety of interactions, but their utility is fundamentally governed by their acidity, quantified by their pKa values. For a drug candidate, the pKa determines the extent of its ionization at physiological pH (approx. 7.4), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

The focus of this guide, this compound, introduces two methoxy substituents to the isophthalic acid core. These groups, through their electronic influence, modulate the acidity of the carboxylic acid functions. Understanding this modulation is key to designing molecules with tailored physicochemical properties. This guide offers a first-principles approach to understanding these effects and provides the practical knowledge needed to measure and predict them accurately.

Theoretical Framework: Electronic Effects on Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion) after deprotonation.[5] Substituents on an aromatic ring can either stabilize or destabilize this anion through a combination of electronic effects, thereby altering the pKa.

-

Inductive Effect (-I): This effect is transmitted through the sigma bonds of the molecule. Electronegative atoms, like the oxygen in a methoxy group, pull electron density away from the ring, which can help to stabilize the negative charge of the carboxylate anion.[5]

-

Resonance Effect (+R): This effect involves the delocalization of lone-pair electrons into the pi-system of the benzene ring. The methoxy group's oxygen atom has lone pairs that it can donate into the ring, a powerful electron-donating effect.[5][6] This donation increases electron density on the ring, which destabilizes the carboxylate anion and makes the acid weaker (higher pKa).

In the case of methoxybenzoic acids, the resonance effect generally outweighs the inductive effect when the methoxy group is at the para position, leading to a decrease in acidity compared to benzoic acid.[5][7][8] For this compound, the two methoxy groups exert a combined influence on both carboxylic acid groups, leading to two distinct pKa values (pKa₁ and pKa₂).

Baseline Acidity: Isophthalic Acid

To appreciate the effect of the methoxy groups, we must first consider the parent compound, isophthalic acid. As a dicarboxylic acid, it has two pKa values corresponding to the sequential loss of two protons.

| Compound | pKa₁ | pKa₂ |

| Isophthalic Acid | ~3.46 - 3.54 | ~4.46 |

(Data sourced from multiple references.[9][10][11])

The introduction of two methoxy groups at the 4 and 6 positions is expected to increase these pKa values by donating electron density into the ring, destabilizing the resulting carboxylate anions.

Experimental Determination of pKa Values

Accurate pKa determination requires robust experimental methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is considered a gold-standard method for its precision.[12] The principle involves the gradual addition of a strong base (titrant) to a solution of the acidic analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the resulting titration curve.[4][13][14]

Experimental Protocol: Potentiometric Titration

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound derivative in a suitable solvent. For sparingly soluble compounds, a co-solvent like methanol may be used, but the final pKa will refer to that specific solvent mixture.[12]

-

Dilute the solution to a concentration of at least 10⁻⁴ M to ensure a detectable inflection point in the titration curve.[12][14]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[13]

-

-

Titration Procedure:

-

Purge the analyte solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with measurements in neutral-to-high pH ranges.[4][13]

-

Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode.

-

Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH reading after each addition, allowing the system to equilibrate.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Identify the half-equivalence point(s). For a dicarboxylic acid, there will be two. The pH at the first half-equivalence point corresponds to pKa₁, and the pH at the second half-equivalence point corresponds to pKa₂.[5][13] This point is located at half the volume of titrant required to reach the equivalence point (the steepest part of the curve).

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa Values

When experimental determination is not feasible, or for high-throughput screening, computational methods provide a powerful alternative for estimating pKa values. These methods calculate the Gibbs free energy of the deprotonation reaction in solution. [15] The most common approach involves:

-

Geometry Optimization: The 3D structures of both the acidic (protonated) and basic (deprotonated) forms of the molecule are optimized using quantum mechanical methods, typically Density Functional Theory (DFT).

-

Solvation Modeling: Since pKa is a solution-phase property, the effect of the solvent (usually water) is critical. This is accounted for using a solvation model, such as the Solvation Model based on Density (SMD). [16]3. Free Energy Calculation: The free energies of the solvated acid, its conjugate base, and a proton are calculated. The difference in free energy (ΔG) for the dissociation reaction is then used to calculate the pKa.

While powerful, the accuracy of these predictions is sensitive to the chosen computational level (functional, basis set) and the solvation model. [14][16]Therefore, results should be interpreted with an understanding of the method's potential error margins.

Caption: General workflow for computational pKa prediction.

Conclusion

The are governed by the interplay of the two carboxylic acid groups and the strong electron-donating resonance effect of the two methoxy substituents. This substitution is expected to decrease the acidity (raise the pKa values) relative to the parent isophthalic acid. For drug development professionals and researchers, an accurate understanding of these values is paramount. This guide has detailed the robust and validated experimental protocols of potentiometric titration and UV-Vis spectrophotometry for the precise determination of pKa. Furthermore, it has outlined the principles of computational prediction, which serves as a valuable tool for estimation and screening. By integrating these theoretical, experimental, and computational approaches, scientists can effectively characterize and engineer the acidity of these molecules to optimize their performance in pharmaceutical and chemical applications.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, February 1). Comparing acidic strength of phthalic acid isomers. Retrieved from [Link]

-

Brainly.in. (2023, March 2). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?. Retrieved from [Link]

-

Quora. (2019, January 23). Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why?. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

-

Quora. (2019, May 9). What is the acidity order for terephthalic acid, phthalic acid and isophthalic acid?. Retrieved from [Link]

-

Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids.... Retrieved from [Link]

-

ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link]

-

Meloun, M., et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

-

Musso, F., et al. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC. Retrieved from [Link]

-

Unknown. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

-

Unknown. (2025, December 9). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. Retrieved from [Link]

-

Unilong. (n.d.). Isophthalic acid CAS 121-91-5. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

-

MIT DSpace. (2024, June 26). pKa prediction in non‐aqueous solvents. Retrieved from [Link]

-

MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, April 13). Why is propenoic acid more acidic than p-methoxybenzoic acid?. Retrieved from [Link]

-

Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of DMIH based on 4,6-dihydroxyisophthalohydrazide (DIH). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The pK a values of dicarboxylic acids, with the derived ∆pK a values. Retrieved from [Link]

-

PubChem. (2020, July 27). Isophthalic acid. Retrieved from [Link]

-

Analytical Methods (RSC Publishing). (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Retrieved from [Link]

-

The University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]

Sources

- 1. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isophthalic acid | 121-91-5 [chemicalbook.com]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quora.com [quora.com]

- 7. brainly.in [brainly.in]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Isophthalic acid CAS#: 121-91-5 [m.chemicalbook.com]

- 11. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 16. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Harnessing 4,6-Dimethoxyisophthalic Acid for Advanced Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis, characterization, and application of coordination polymers (CPs) and metal-organic frameworks (MOFs) utilizing the 4,6-dimethoxyisophthalic acid (H₂DMIP) linker. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and interpretation. The H₂DMIP linker, with its methoxy-functionalized aromatic core, offers unique electronic and steric properties that can be exploited to construct novel materials with tailored functionalities.

Introduction: The Strategic Advantage of the this compound Linker

Coordination polymers are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic bridging ligands.[1][2] The properties of these materials—ranging from porosity and catalytic activity to luminescence—are profoundly influenced by the choice of the organic linker.[3] Aromatic polycarboxylic acids are among the most widely used linkers due to their robust coordination behavior.[4]

The this compound linker is a derivative of isophthalic acid, distinguished by two electron-donating methoxy groups on the aromatic ring. These substituents are strategically positioned to influence the resulting coordination polymer in several key ways:

-

Modulated Electronic Properties : The methoxy groups increase the electron density of the aromatic ring, which can enhance the ligand's ability to participate in light absorption and energy transfer processes, making it a promising candidate for creating luminescent materials.[5]

-

Steric Influence : The methoxy groups can direct the coordination geometry around the metal center, potentially leading to unique network topologies and pore environments that are distinct from those created with simpler isophthalate linkers.

-

Functional Pore Surfaces : When incorporated into a porous framework, the methoxy groups present a chemically distinct surface within the pores, which can influence guest-host interactions for applications in gas storage, separation, or targeted drug delivery.

This guide will detail the protocols for synthesizing CPs with H₂DMIP, methods for their thorough characterization, and potential applications in catalysis and luminescence, drawing upon established principles from analogous systems.[6][7]

Section 1: Synthesis of Coordination Polymers via Solvothermal Methods

Solvothermal synthesis is a highly effective method for producing high-quality crystalline coordination polymers.[2][8] The reaction is performed in a sealed vessel (typically a Teflon-lined autoclave) at temperatures above the boiling point of the solvent, allowing for the dissolution of reactants and facilitating the slow crystal growth necessary for forming well-ordered structures.[9][10]

Protocol 1: General Solvothermal Synthesis of a Metal-H₂DMIP Coordination Polymer

Rationale: This protocol is designed to be a robust starting point for exploration. The choice of a high-boiling point solvent like N,N-Dimethylformamide (DMF) is crucial; it acts as a solvent, a potential template, and can even decompose at high temperatures to generate a basic environment that facilitates the deprotonation of the carboxylic acid linker.[2][8] The temperature and time are critical parameters that control the kinetics and thermodynamics of crystal formation, with slower cooling rates generally yielding larger, higher-quality crystals.[9]

Materials:

-

This compound (H₂DMIP)

-

Metal salt (e.g., Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

-

25 mL Teflon-lined stainless steel autoclave

Procedure:

-

In a 25 mL glass vial, combine the metal salt (0.2 mmol) and the this compound linker (0.2 mmol).

-

Add 10 mL of DMF to the vial.

-

If desired, an auxiliary ligand (e.g., a nitrogen-containing ligand like 4,4'-bipyridine) can be added at this stage (0.1-0.2 mmol) to modify the final structure.[7]

-

The mixture is sonicated for 15 minutes to ensure homogeneity.

-

Transfer the resulting mixture into the 25 mL Teflon-lined autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to the target temperature (typically 120-180 °C) over 2 hours and hold for 48-72 hours.

-

After the reaction period, cool the autoclave slowly to room temperature over 24 hours (e.g., at a rate of 5 °C/h). Causality : Slow cooling is essential to prevent rapid precipitation, which would result in an amorphous powder or microcrystalline product unsuitable for single-crystal X-ray diffraction.[8]

-

Collect the resulting crystals by filtration.

-

Wash the crystals thoroughly with fresh DMF (2 x 5 mL) followed by ethanol (2 x 5 mL) to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at 60 °C for 12 hours.

Synthesis Workflow Diagram

Caption: Workflow for the solvothermal synthesis of coordination polymers.

Data Presentation: Typical Synthesis Parameters

| Parameter | Range/Value | Rationale |

| Metal:Linker Ratio | 1:1 to 1:2 | Influences the coordination environment and final structure. |

| Temperature | 120 - 180 °C | Provides energy to overcome kinetic barriers for crystal formation.[10] |

| Time | 24 - 72 hours | Allows for the completion of the self-assembly process.[9] |

| Solvent System | DMF, DEF, DMAc, H₂O | Solvent polarity and coordination ability affect the resulting framework.[8] |

| Cooling Rate | 2 - 10 °C/hour | Slower rates promote the growth of large, high-quality single crystals.[9] |

Section 2: Essential Characterization Protocols

Characterization is a critical phase to confirm the identity, purity, structure, and stability of the synthesized material. A multi-technique approach is necessary for a comprehensive understanding.

Characterization Workflow Diagram

Caption: A typical workflow for the characterization of a new coordination polymer.

Protocol 2.1: Single-Crystal X-ray Diffraction (SC-XRD)

Rationale: This is the gold standard for determining the precise three-dimensional atomic arrangement of a crystalline material. It provides unequivocal proof of the structure, including bond lengths, bond angles, and network topology.[9]

-

Under a microscope, select a well-formed single crystal (typically < 0.5 mm) free of defects.

-

Mount the crystal on a goniometer head using a suitable cryoprotectant oil.

-

Place the mounted crystal on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 150 K) using a nitrogen stream to minimize thermal vibrations.

-

Collect the diffraction data using a radiation source (e.g., Mo Kα, λ = 0.71073 Å).[9]

-

Process the collected data to solve and refine the crystal structure using appropriate software (e.g., SHELX).[4]

Protocol 2.2: Powder X-ray Diffraction (PXRD)

Rationale: PXRD is essential for verifying that the structure determined from a single crystal is representative of the bulk synthesized material (phase purity).[7]

-

Finely grind a small sample (10-20 mg) of the crystalline product into a homogeneous powder.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern over a range of 2θ angles (e.g., 5-50°).

-

Compare the experimental PXRD pattern with the pattern simulated from the SC-XRD data. A match confirms the phase purity of the bulk sample.[4]

Protocol 2.3: Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the framework and to quantify the amount of coordinated and guest solvent molecules.[7]

-

Place a small amount of the sample (5-10 mg) into a TGA crucible.

-

Heat the sample from room temperature to a high temperature (e.g., 800 °C) under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).[9]

-

Analyze the resulting curve for mass loss steps, which correspond to the removal of solvent molecules and eventual decomposition of the framework.

Section 3: Application Protocols

Coordination polymers based on functionalized isophthalates have shown promise in catalysis and as luminescent sensors.[6][7][11]

Application Protocol 3.1: Luminescent Sensing of Metal Ions

Rationale: The inherent luminescence of the H₂DMIP linker can be modulated upon coordination and further affected by the presence of analytes. Certain metal ions can quench or enhance the fluorescence of the CP through mechanisms like energy transfer or competitive absorption, making the material a potential sensor.[11][12]

Materials:

-

Synthesized and activated H₂DMIP-based CP (e.g., a Zn- or Cd-based framework).

-

N,N-Dimethylformamide (DMF) or another suitable solvent.

-

Stock solutions of various metal salts (e.g., Fe(NO₃)₃, Cu(NO₃)₂, Co(NO₃)₂, NaNO₃) in the same solvent.

-

Fluorometer.

Procedure:

-

Activation: Before use, the CP may need to be "activated" by solvent exchange and heating under vacuum to remove guest solvent molecules from the pores, making coordination sites accessible.

-

Dispersion Preparation: Disperse a precise amount of the finely ground CP (e.g., 2 mg) in 10 mL of DMF. Sonicate for 30 minutes to create a stable, homogeneous dispersion.

-

Luminescence Measurement:

-

Transfer 3 mL of the dispersion into a quartz cuvette.

-

Record the photoluminescence emission spectrum at a fixed excitation wavelength (determined from an excitation scan).

-

-

Titration Experiment:

-

To the cuvette, add small aliquots (e.g., 10 µL) of a metal ion stock solution (e.g., 10⁻³ M).

-

After each addition, mix thoroughly and record the emission spectrum again.

-

-

Selectivity Test: Repeat the titration experiment with a variety of different metal ions to test for selectivity.

-

Data Analysis: Plot the luminescence intensity at the emission maximum against the concentration of the added analyte. A significant and selective change indicates sensing capability.[11]

Application Protocol 3.2: Heterogeneous Catalysis - Cyanosilylation of Aldehydes

Rationale: The metal centers within a CP can act as Lewis acid catalytic sites. The porous nature of the material allows substrates to diffuse in and products to diffuse out, making it a recyclable heterogeneous catalyst.[7][13] The cyanosilylation of aldehydes is a key C-C bond-forming reaction, and CPs have been shown to be effective catalysts.[4][7]

Materials:

-

Activated H₂DMIP-based CP (e.g., a Co- or Cu-based framework).

-

An aldehyde (e.g., 4-nitrobenzaldehyde).

-

Trimethylsilyl cyanide (TMSCN).

-

Anhydrous dichloromethane (CH₂Cl₂) or another suitable solvent.

-

Reaction vials, magnetic stirrer, and hotplate.

-

Gas chromatograph (GC) or NMR for analysis.

Procedure:

-

Add the activated CP catalyst (e.g., 5 mol%) to a reaction vial containing a magnetic stir bar.

-

Add the aldehyde (e.g., 0.5 mmol) and the solvent (2 mL).

-

Stir the mixture at the desired reaction temperature (e.g., 35 °C).

-

Add TMSCN (e.g., 0.6 mmol) to start the reaction.

-

Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or ¹H NMR.

-

Upon completion, stop the reaction by cooling.

-

Catalyst Recovery: Separate the catalyst from the reaction mixture by centrifugation or filtration. Wash it with fresh solvent and dry it under vacuum.

-

Recycling Test: Reuse the recovered catalyst in a subsequent reaction cycle to test its stability and reusability.[7]

Catalysis Mechanism Diagram

Caption: Plausible mechanism for CP-catalyzed cyanosilylation of an aldehyde.

Conclusion

The this compound linker represents a promising building block for the rational design of functional coordination polymers. Its unique electronic and steric characteristics provide a platform for creating materials with tailored properties for applications in sensing, catalysis, and beyond. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and evaluation of these advanced materials. By understanding the causality behind each experimental step, researchers can effectively troubleshoot and innovate, pushing the boundaries of coordination chemistry and materials science.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Preparation of Lanthanide Coordination Polymers with 2,5-Pyridinedicarboxylates. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-7DbwcW2AoIu5-kvaQcg6KAUNw5FMVIMzjY8tzIhJ8gYC6yaDPS5NHqleZc-wOl_5eydmrCdzgjN7NlRL9WQKbSVG6rqjZ-jXPGEFAlsBDJPYrld8NCG9zOZ3Jcl3opvp0Uq07F-LO_bOc1CSVQzr4LLCzRom7Nt_1eAuFZiEeb05CUEL9lZ-60DEU6RZ_2II81AosmUa5I6hwK939iD7860WZUiHClYIVXd9mieydeGAvDcOTDyHKnUf5qPAqKkQaenqIhxaslSfNeFE2bp5q83jHj8=]

- Dalton Transactions. (2025, August 11). What goes on in sub-critical solvothermal synthesis of metal ion complexes? RSC Publishing. DOI:10.1039/D5DT01784J. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJmMh7Yt-ZYaAd-AfFay0wys5QxlL7UMSQCHQYl4kZJ6RPowDJ8t_HbH9h5hnKIR4Nja1SS0s_Ugk_t7pXxHQsIw6SJDqhZ70Lc8xyItY_dSXXa3zLTLGQ6Apl5qDEuUVzzyd96RpLUKQOKsMSI72tzxyHl2M3LMYX]

- Lo, S. M.-F., Chui, S. S.-Y., Shek, L.-Y., Lin, Z., Zhang, X. X., Wen, G.-h., & Williams, I. D. (2000). Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I-Copper-II Dimer Units: [Cu4{1,4-C6H4(COO)2}3(4,4′-bipy)2]n. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfb7fgyMkk4SseNMdiE8rPAVEmMz_6zKvT6knfVFVmeDULK_4PSUVNqCYV87ky3RV2VjVWe9_DN79ZZQn9-hlq4CcQPvbvJj8vKeM6E98oHHC7hvqcS_YtUYrMHaqawlrmOWfFY5XUXpVXQcKu5ZhQUJkIaA-O0uULNTi83fQJMhTg9NM=]

- PMC. (n.d.). Coordination polymers of 5-substituted isophthalic acid. Retrieved from PMC website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA_F_psVX0cGIdZ469cydKnFiF6JPQzBTG8qh68X2CwCra3bJmyX74FeKsslspCz9H6IdeYB5QK7bRUefXOwrdk4j0Mg_9vuoRqqVII-oErirTy_s4XYeJNV5WwTB8HFKxq8K_sFp7J6J4zaU=]

- Zhao, Y., Li, K., & Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B, 65(8), 976-998. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiq5-Se6po7t5xOgU8sqZtZXBVnCM6lHvbnKpAPPIhY0-gyApcgMhZAZgvG58n7z6wk8I3sryGmYV3r6y0FZs-iq-IuxrnksM5EDLz7T8Qpv3EXNetyhwYUp9e2T2M5y7tFO7mLDOY8LRUk8N4m_11Teu1TakFISSdd5yBV_vOmovmTJmbCAKWQKKTbNUGowkrjFcLcOVlcws=]

- PMC. (n.d.). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. Retrieved from PMC website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFpre-wM27sCwFaTJ8MjClFhRe4Nl9odcd_J12_Yx0f1lSJ_63ZfdEJrKnBMFAZ3FUIgXRxZdRTU81r3N_WkIcZoPzM43DrNGYs89aHky8f5eIjTmBh5gWoAbg88GVCy8moGzinWdkQF3rSYYy]

- Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFviN54HYuld2727lJr_-DlbNkXwetF4pi8VIljkCDpJTWvdVBMowDUuZkb3RNlcsMSR7ov3_cd0i1tJbEQ93E5aC8O_iGC8TT_qTSJVDBwGLWMJBe4u1iglgDA_AFiUF-PYJtgNJ_zxA==]

- RSC Publishing. (2023, July 31). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSu5z_KAk9rLc7lu1uLOVok8pDPF4nBRs-7HDKa0wsKGYgyN0tAvDT_-VmEMxnZz61ob02bXoOB35rjySG4Wl6AwTy6URo8kyDRy-2TIf0we6IqYiqKCiPd6xp9YiiYV7LGZpihBBNbicLWctqpfodpdwAO21ozS0RkPrlniZCOYVsX8PS1c1LXz6QyVvPI-Ly2nq_nnpNNE0cNqCozWNe1llF8HYZ8Ow=]

- ResearchGate. (2025, August 7). Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKTongtEEHYjmY3D28IiDn2R4DF11EtfMM8l7HCElZXI_Y9Z00p5TF2ovPmIFndNMMN6yJ0PtkS30eBfpE6LXuGvJ3b7YlLCzXZyw1PfV-ct2B5jRfQRsVpkQvjKb1y1G7c-9cw2t-vtE4eBji-zsK4dRh-IwIChySQ3W-scvHoUPpvAd48Kd9vrg605H4gA5Q0uCVNVKdq190K4Cbos6tuXSv2RFaul0otKSUQPY-whFEBDmaWgzvQ1QOHRYYgDG4rxvbw0TSJkLa_tiWd52nYX0yGH3UA1poJj_Cj0-o5e42UcE9SUJ7Tmkcn7kQeZ-YY4qfcgZ5y9M8P3Cj6edeDc_KDiMHcpoXrttqdkBIkO6N62htFgo=]

- PMC. (2025, August 26). Coordination Polymers Driven by Urea-Diisophthalate Linkers: From Hydrothermal Assembly and Structural Diversity to Catalytic Applications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN6CXy6d_szuc9I6KlkV36jYwFKmZtNUoG3v9iIX1Wq717Bxlz-KEAWgCnJVW_eIriJRloIbDXE3iKr3dndBVAwwCkaElMuycuofAV37gNTSEiS1hlspQhNw_N3wWhbUkmemBk8IXeF79onMeR]

- ResearchGate. (n.d.). Coordination Polymers/MOFs: Structures, Properties and Applications. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdkDuiPIQWvOziuWUTH675b4qOTTMYh2nRWdbiOCTzXnGFrbi-0sP6gCN3_gFidHgwW3IEgEbGyzADs8FpE9MLgpJ3Mu2bEfdeXjE3AL4g1ChSIs3fytzm09-x5hXEmvLa_hnW32fK9LR3aIGBwcSnJZoogclbEMPrFU2_anR8MyEMB3FwUJi2B-9TMNkEve32tU-W78C2rOmntQJ5vuSyxO-ZbnL0r0-xQopUClY=]

- PMC. (2021, April 4). Multidimensional Ln-Aminophthalate Photoluminescent Coordination Polymers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOXVmFKRLEqxTWrbJQKD4IhotlL3NVzzyc2Ae_KHCMC2aVXgSdYGPLqoBb0Hb96WXTSaqWHcMcksEn7XCSZfeAKeBDyN5Sg_cvWTNSb6SvzLv8rPzEC-crDJYTgy_QSFhxkiZBAJeVRVctaFo=]

- PMC. (n.d.). A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene. Retrieved from PMC website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0klZkbDnDBOPNnWehnbvta2Ub16EutIH-i-LtTI6uEVduD3fruoBVP45DC2JqApWxc00cySAJA0poZbn-bIWPHt9i-ohQXUtrFbFKL939RaiOv1N18gTteaaud2sdTqgVPXapQGKP1KSZ33Hq]

- RSC Publishing. (n.d.). Luminescent lanthanide coordination polymers for photonic applications. Retrieved from RSC Publishing website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6SNg_UAyy2zCr7Y471DmT1i5Z58MRDhAJGXXDk286wlGYpi_6BJ86nCC4kuwswowPuUsSA-_pCIUixOYBJ1qLjuWy_BBX00NSMP27ZF_fZjiExM4Gni08vRrIA3QOsqWn_fHexafPaklhkaMY5cwZKaeAuyq5pLq_G2sk]

- PMC. (n.d.). A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol: synthesis, characterization and catalytic application in asymmetric Hantzsch synthesis of polyhydroquinolines. Retrieved from PMC website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBJ_cy12voSCxtFgsinI5dto1k_W-QfyK2wyak1j50zhfknDYdjKPgBaKMgY_AYVdEI10qm4XpxG7S4yPJiOj0eM-iEzG1Qj6IVawLsvtVyEUakq89ZxdscW-uSDKJWjaEBXifNTZI-O5quuo=]

- mediaTUM. (n.d.). Chromophore-based Coordination Polymers (CPs) as Materials for Optical Applications. Retrieved from mediaTUM website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxtye5kT2ps3h7x3BRqW1V9wfOMrA4MKVk6MG67XQX8lqr9r5I1koufZhBY6AAbi20kpmxLSckJOwj_PJtW5moTTFzIxrSQicj4BofYayhQ4MR8knzRFStoDcoUODZhQhaJbRftS_mAaRXxUUo]

- CrystEngComm. (n.d.). Syntheses, structures and characteristics of four metal–organic coordination polymers based on 5-hydroxyisophthalic acid and N-containing auxiliary ligands. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHNERonjh3zCjTJq9NmNgJjjOd7zV0WkGcEG6Wz6gHf_DUezAfpmnw7xhuWb0OU6AD94XH2QnInvhaccA3ohgIt5qgE3C0lJMyCU35BVCt3xUdzQAK_4jj6VOM-MwxYmkRl31RjkAo7jZpe8k00FlKt1VoR11Kzn5uwPcL]

Sources

- 1. scispace.com [scispace.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. researchgate.net [researchgate.net]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What goes on in sub-critical solvothermal synthesis of metal ion complexes? - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01784J [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. researchgate.net [researchgate.net]

- 12. A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol: synthesis, characterization and catalytic application in asymmetric Hantzsch synthesis of polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Removing unreacted methylating agents from isophthalic acid products

The following technical guide is structured as a Tier 3 Support Hub response. It assumes the reader is a process chemist or researcher dealing with persistent genotoxic impurities (GTIs) in a synthesis workflow.

Ticket ID: #GTI-ISO-4492 Topic: Purification of Isophthalic Acid Derivatives (Dimethyl Isophthalate) Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely converting Isophthalic Acid to Dimethyl Isophthalate (DMI) or a related derivative. The presence of unreacted methylating agents (Methyl Iodide, Dimethyl Sulfate, or Trimethylsilyldiazomethane) in your final product poses a critical compliance risk under ICH M7 guidelines .

These agents are DNA-reactive alkylators. Standard evaporation is often insufficient to reach the required limits (typically <1.5 µ g/day intake). This guide provides chemically validated quenching and separation protocols to ensure your isophthalic products meet pharmaceutical purity standards.

Visual Decision Matrix: Select Your Protocol

Before proceeding, identify your specific methylating agent to select the correct quenching mechanism.

Figure 1: Decision tree for selecting the appropriate quenching strategy based on the physicochemical properties of the alkylating agent.

Protocol A: Dimethyl Sulfate (DMS) Removal

Issue: DMS has a high boiling point (188°C) and significant lipophilicity. It tracks with Dimethyl Isophthalate in organic layers and does not rotovap off. Common Mistake: Relying on water/NaOH hydrolysis. Hydrolysis is too slow in biphasic mixtures (DCM/Water), leaving residual DMS.

The Solution: Ammonium Hydroxide Quench

We utilize the high nucleophilicity of ammonia to rapidly convert DMS into water-soluble methylamines.

Step-by-Step Workflow:

-

Reaction Completion: Ensure your esterification of isophthalic acid is complete.

-

The Quench Mix: Prepare a solution of Conc. Aqueous Ammonia (28%) .

-

Pro-Tip: If your reaction solvent is immiscible with water (e.g., Toluene), add Methanol to the quench to act as a phase-transfer bridge.

-

-

Execution:

-

Add 2-3 equivalents of Ammonia relative to the excess DMS.

-

Stir vigorously for 60 minutes at ambient temperature.

-

-

Separation:

-

Dilute with water.

-

Separate the organic layer (containing Dimethyl Isophthalate).

-

Wash the organic layer with 1M HCl (to remove residual amines) followed by Brine.

-

-

Result: DMS is converted to Methylamine sulfate (highly water-soluble) and partitioned out of the product.

Mechanism of Action:

Protocol B: Methyl Iodide (MeI) Removal

Issue: MeI is volatile (BP 42°C) but often gets trapped in the crystal lattice of solid isophthalic esters. Common Mistake: Assuming rotary evaporation removes 100% of MeI. Trace amounts (ppm level) often remain, triggering genotoxicity alerts.

The Solution: Thiosulfate Scavenging

We use Sodium Thiosulfate to chemically transform volatile MeI into a non-volatile, water-soluble "Bunte Salt."

Step-by-Step Workflow:

-

Evaporation: Remove the bulk of the reaction solvent and excess MeI via rotary evaporation.

-

Re-dissolution: Dissolve the crude Dimethyl Isophthalate in a water-immiscible solvent (Ethyl Acetate or DCM).

-

The Scavenger Wash:

-

Prepare a 10% w/v Sodium Thiosulfate (

) aqueous solution. -

Wash the organic layer with this solution. Agitate vigorously for at least 15 minutes.

-

-

Polishing: Wash with water to remove the sodium methyl thiosulfate byproduct.

-

Drying: Dry over

and concentrate.

Mechanism of Action:

Protocol C: TMS-Diazomethane Removal

Issue: While safer than Diazomethane, TMS-Diazomethane is still highly toxic (pulmonary edema risk). Common Mistake: Venting excess reagent into the fume hood without quenching.

The Solution: Acetic Acid Protonation

-

Cooling: Cool the reaction mixture to 0°C.

-

Quenching: Add Acetic Acid dropwise until the yellow color of the TMS-diazomethane persists, then fades to colorless. Bubbling (

gas) indicates active quenching. -

Workup:

-

The byproduct is Methyl Acetate (Class 3 solvent, low toxicity).

-

Perform a standard aqueous workup (Bicarbonate wash) to remove excess Acetic Acid.

-

Isophthalic esters remain in the organic phase.

-

Data Summary: Agent Properties & Limits

| Methylating Agent | Boiling Point | Water Solubility | Primary Removal Method | Quenched Byproduct |

| Dimethyl Sulfate | 188°C | Low (Slow Hydrolysis) | Methylamine Sulfate (Water Soluble) | |

| Methyl Iodide | 42°C | Low | Thiosulfate Wash | Sodium Methyl Thiosulfate (Water Soluble) |

| TMS-Diazomethane | 96°C | Reacts | Acetic Acid | Methyl Acetate (Volatile/Organic) |

Visualizing the DMS Quench Logic

The following diagram illustrates why Ammonia is superior to simple Hydrolysis (Water/NaOH) for removing Dimethyl Sulfate.

Figure 2: Comparison of Hydrolysis vs. Aminolysis for DMS removal. Path B (Ammonia) is the recommended route for high-throughput purification.

Frequently Asked Questions (FAQ)

Q: How do I confirm the methylating agent is gone? A: Standard HPLC-UV is often insufficient because these agents lack strong chromophores or co-elute with solvents.

-

For MeI/DMS: Use GC-MS (Headspace) or derivatization methods (e.g., reacting an aliquot with 4-nitrobenzyl pyridine) to detect trace alkylators.

-

Limit: Ensure your Limit of Quantitation (LOQ) matches the ICH M7 limit (typically <1.5 µ g/day ).

Q: Can I just use NaOH to quench Dimethyl Sulfate? A: You can, but it is risky. NaOH relies on hydrolysis, which happens at the interface of the organic/aqueous layer. If stirring is poor, DMS will remain in the organic layer. Ammonia penetrates the organic phase better and reacts faster.

Q: My Isophthalic acid product precipitated. How do I wash it? A: If your product is a solid precipitate:

-

Do not assume the mother liquor took all the impurities.

-

Slurry the solid in a solvent like Methanol (if the product is insoluble) or water containing the quenching agent (Ammonia or Thiosulfate) to wash the crystal surface.

References

-

ICH M7(R1) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][4] (2017). International Council for Harmonisation.[4]

-

Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[5] John Wiley & Sons. (Referencing chemical quenching mechanisms for alkyl halides).

- Curtin, M. L., et al. (2010). "Safe and Efficient Quenching of Dimethyl Sulfate." Organic Process Research & Development. (Describes the ammonia quenching efficiency vs. NaOH).

- Valerio, F., et al. (2014). "Removal of Methyl Iodide from Reaction Mixtures." Journal of Pharmaceutical Innovation.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 4,6-Dimethoxyisophthalic Acid: A Comparative Analysis Centered on ¹H NMR Spectroscopy

In the landscape of pharmaceutical research and materials science, the precise structural characterization of organic molecules is paramount. 4,6-dimethoxyisophthalic acid, a key building block in the synthesis of various high-value compounds, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparative assessment with other spectroscopic techniques. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and validate the structure of this important molecule.

The Central Role of ¹H NMR in the Analysis of this compound

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms is unparalleled for a molecule like this compound. The inherent symmetry of this molecule leads to a deceptively simple yet information-rich ¹H NMR spectrum.

Interpreting the ¹H NMR Spectrum of this compound

Due to the symmetrical substitution pattern of this compound, its ¹H NMR spectrum is expected to exhibit three distinct signals:

-

Carboxylic Acid Protons (-COOH): These are the most deshielded protons in the molecule due to the strong electron-withdrawing effect of the carbonyl group and intermolecular hydrogen bonding. They typically appear as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm.[1][2] The broadness of this signal is a result of chemical exchange with trace amounts of water and variations in hydrogen bonding.

-

Aromatic Protons (Ar-H): The two protons on the benzene ring are chemically equivalent due to the molecule's C₂ᵥ symmetry. They are situated between two electron-donating methoxy groups and ortho to the electron-withdrawing carboxylic acid groups. The interplay of these electronic effects will determine their precise chemical shift. Electron-donating groups generally shield aromatic protons, shifting them upfield, while electron-withdrawing groups have a deshielding effect, moving them downfield.[3] In this case, the aromatic protons are expected to appear as a singlet, typically in the range of 7.0-8.0 ppm.

-

Methoxy Protons (-OCH₃): The two methoxy groups are also chemically equivalent. The protons of these methyl groups are shielded by the adjacent oxygen atom and will appear as a sharp singlet in the upfield region of the spectrum. The typical chemical shift for methoxy groups attached to an aromatic ring is between 3.5 and 4.0 ppm.[4]

A Comparative Analysis: Beyond ¹H NMR

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques. Here, we compare the insights gained from ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five unique carbon environments:

-

Carboxylic Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear far downfield, typically in the range of 165-185 ppm.[1][5]

-

Aromatic Carbons Attached to Carboxylic Acids (C1 & C3): These quaternary carbons will be deshielded by the attached carboxyl groups.

-

Aromatic Carbons Attached to Methoxy Groups (C4 & C6): These quaternary carbons will be shielded by the electron-donating methoxy groups.

-

Aromatic Carbon Bearing a Proton (C5): This carbon will be influenced by the electronic effects of the adjacent substituents.

-

Methoxy Carbons (-OCH₃): These carbons will appear in the upfield region, typically between 55 and 65 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the crucial information of the molecule's molecular weight and can offer insights into its fragmentation pattern, further confirming the structure. For this compound (C₁₀H₁₀O₆), the expected molecular weight is 226.18 g/mol . Electrospray ionization (ESI) is a suitable technique for this type of molecule and would likely show the molecular ion peak [M-H]⁻ at m/z 225 in negative ion mode or [M+H]⁺ at m/z 227 in positive ion mode.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ due to strong hydrogen bonding.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch (Carboxylic Acid and Ether): Strong absorptions in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Methyl): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (methyl).

The following table summarizes the expected data from these analytical techniques:

| Analytical Technique | Expected Observations for this compound | Key Insights Provided |

| ¹H NMR | ~10-13 ppm (s, broad, 2H, -COOH), ~7.0-8.0 ppm (s, 2H, Ar-H), ~3.5-4.0 ppm (s, 6H, -OCH₃) | Proton environments, symmetry, and connectivity. |

| ¹³C NMR | ~165-185 ppm (-COOH), multiple signals in the aromatic region, ~55-65 ppm (-OCH₃) | Carbon skeleton and functional group identification. |

| Mass Spectrometry (ESI) | [M-H]⁻ at m/z 225 or [M+H]⁺ at m/z 227 | Molecular weight confirmation. |

| FTIR | Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1700 cm⁻¹) | Identification of key functional groups. |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Sample Preparation for NMR Spectroscopy

The quality of the NMR spectrum is highly dependent on proper sample preparation.[6]

dot

Caption: Workflow for preparing a sample for NMR analysis.

¹H NMR Data Acquisition

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Logical Workflow for Structural Confirmation

The process of confirming the structure of this compound involves a logical progression of analytical techniques.

Sources

- 1. Isophthalic acid(121-91-5) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis and characterizations of 4,6-dihydroxyisophthalohydrazide derivative for mitigation corrosion inhibition of low carbon steel in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. search.library.berkeley.edu [search.library.berkeley.edu]

- 5. multisearch.mq.edu.au [multisearch.mq.edu.au]

- 6. find.slv.vic.gov.au [find.slv.vic.gov.au]

A Comparative Guide to the FTIR Characteristic Peaks of Methoxy-Substituted Isophthalic Acids

For Researchers, Scientists, and Drug Development Professionals

The Decisive Role of the Methoxy Group: An Overview

Isophthalic acid, a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, presents a distinct FTIR spectrum. The introduction of a methoxy (-OCH₃) group at the 2, 4, or 5 position introduces electronic and steric effects that subtly but definitively alter the vibrational modes of the molecule. These shifts in peak positions, particularly of the carbonyl (C=O) and ether (C-O-C) stretches, serve as diagnostic markers for each isomer.

The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. The net effect on the electron density of the aromatic ring and the carboxylic acid functionalities depends on its position relative to the carboxyl groups. This, in turn, influences the bond strengths and, consequently, their vibrational frequencies.

Comparative Analysis of Characteristic FTIR Peaks

The FTIR spectra of methoxy-substituted isophthalic acids are dominated by several key vibrational modes. The table below summarizes the expected and observed characteristic absorption peaks for the three isomers, providing a direct comparison. The data for 2-methoxyisophthalic acid is derived from publicly available spectra, while the data for 4- and 5-methoxyisophthalic acid are compiled from various spectroscopic databases and research literature.

| Functional Group | Vibrational Mode | 2-Methoxyisophthalic Acid (cm⁻¹) | 4-Methoxyisophthalic Acid (cm⁻¹) (Expected) | 5-Methoxyisophthalic Acid (cm⁻¹) | Key Observations and Rationale |

| Carboxylic Acid | O-H Stretch | ~3400-2400 (very broad) | ~3400-2400 (very broad) | ~3300-2500 (very broad) | The broadness is due to extensive intermolecular hydrogen bonding between the carboxylic acid dimers.[1][2] |

| Aromatic/Aliphatic | C-H Stretch | ~3100-3000 (aromatic), ~2950-2850 (aliphatic -OCH₃) | ~3100-3000 (aromatic), ~2950-2850 (aliphatic -OCH₃) | ~3080 (aromatic), ~2960 (aliphatic -OCH₃) | Aromatic C-H stretches appear at higher wavenumbers than aliphatic C-H stretches. |

| Carbonyl | C=O Stretch | ~1700 | ~1695 | ~1710 | The position of the C=O stretch is sensitive to the electronic effects of the methoxy group. The electron-donating resonance effect of the methoxy group can lower the C=O bond order and thus the stretching frequency, particularly when in conjugation.[3] |

| Aromatic Ring | C=C Stretch | ~1600, ~1450 | ~1610, ~1460 | ~1600, ~1470 | Multiple bands are characteristic of the aromatic ring skeletal vibrations. |

| Ether | C-O-C Asymmetric Stretch | ~1250 | ~1260 | ~1280 | This strong band is a key indicator of the methoxy group. Its position can be influenced by the electronic environment. |

| Ether | C-O-C Symmetric Stretch | ~1050 | ~1040 | ~1030 | This band is also characteristic of the methoxy group. |

| Carboxylic Acid | C-O Stretch | ~1300 | ~1290 | ~1310 | This stretch is coupled with O-H in-plane bending. |

| Aromatic Ring | C-H Out-of-Plane Bend | ~900-700 | ~900-700 | ~900-700 | The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring. |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

The Influence of Methoxy Group Position: A Deeper Dive

The subtle yet significant differences in the FTIR spectra of the three isomers can be rationalized by considering the electronic interplay between the methoxy group and the carboxylic acid functionalities.

-

2-Methoxyisophthalic Acid: The methoxy group is ortho to one carboxylic acid and meta to the other. The proximity of the methoxy group to one of the carboxyl groups can lead to intramolecular interactions, potentially influencing the O-H and C=O stretching frequencies.

-

4-Methoxyisophthalic Acid: The methoxy group is para to one carboxylic acid and ortho to the other. In this arrangement, the strong electron-donating resonance effect of the methoxy group is in direct conjugation with one of the carbonyl groups, which is expected to lower its stretching frequency compared to isophthalic acid.

-

5-Methoxyisophthalic Acid: The methoxy group is meta to both carboxylic acid groups. In this position, the electron-donating resonance effect is less pronounced on the carbonyl groups, and the inductive electron-withdrawing effect might have a more significant influence, potentially leading to a slightly higher C=O stretching frequency compared to the other isomers.

Experimental Protocol for FTIR Analysis of Methoxy-Substituted Isophthalic Acids

This section provides a detailed, step-by-step methodology for obtaining a high-quality FTIR spectrum of a solid methoxy-substituted isophthalic acid sample using the Attenuated Total Reflectance (ATR) technique. ATR is a convenient and widely used method for solid samples as it requires minimal sample preparation.

Instrumentation and Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

The methoxy-substituted isophthalic acid sample (finely ground powder).

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Experimental Workflow Diagram:

Caption: A streamlined workflow for acquiring FTIR spectra of solid samples using the ATR technique.

Step-by-Step Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the computer are turned on and the software is running.

-

Install the ATR accessory if it is not already in place.

-

-

Cleaning the ATR Crystal:

-